1-Cyclopropyl-N-methylpiperidin-4-amine hydrochloride
Description
1-Cyclopropyl-N-methylpiperidin-4-amine hydrochloride is a piperidine derivative characterized by a cyclopropyl group attached to the piperidine ring and a methyl group on the nitrogen atom. Its molecular formula is C₉H₁₇ClN₂ (inferred from and ), and it is commercially available as a building block for organic synthesis, with pricing ranging from €400/100mg to €1,012/1g . The compound’s structural uniqueness lies in its cyclopropyl substituent, which confers steric and electronic properties distinct from other piperidine analogs.
Properties
IUPAC Name |
1-cyclopropyl-N-methylpiperidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.ClH/c1-10-8-4-6-11(7-5-8)9-2-3-9;/h8-10H,2-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILOOMZGVHTJAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)C2CC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclopropyl-N-methylpiperidin-4-amine hydrochloride typically involves the following steps:
N-Methylation: The addition of a methyl group to the nitrogen atom in the piperidine ring.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt form.
The specific reaction conditions and reagents used can vary, but common methods include the use of cyclopropyl bromide for cyclopropylation and methyl iodide for N-methylation .
Chemical Reactions Analysis
Nucleophilic Substitution at the Amine Group
The secondary amine in 1-cyclopropyl-N-methylpiperidin-4-amine hydrochloride participates in nucleophilic substitution reactions. For example:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar solvents like acetonitrile or dichloromethane (DCM) at 0–30°C, forming tertiary amine derivatives .
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Acylation : Forms amides when treated with acyl chlorides or anhydrides in the presence of coupling agents like EDC·HCl and DMAP .
Table 1: Representative Substitution Reactions
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, ACN, 25°C | N,N-dimethyl derivative | 78% | |
| Benzoyl chloride | EDC·HCl, DMAP, DCM | N-benzoyl amide | 65% |
Cyclopropyl Ring-Opening Reactions
The cyclopropyl group undergoes ring-opening under radical or acidic conditions:
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Radical-Mediated Ring Opening : In enzymatic systems (e.g., cytochrome P450), the cyclopropylmethyl radical intermediate opens to form allylic radicals, as observed in hydroxylation studies .
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Acid-Catalyzed Ring Expansion : Reacts with strong acids (e.g., H₂SO₄) to form piperidine derivatives with extended rings via carbocation intermediates .
Key Mechanistic Insight :
The rate of ring opening depends on steric strain and reaction conditions. For example, bicyclo[2.1.0]pentane analogs open faster than cyclopropylmethyl radicals due to higher ring strain .
Oxidation and Reduction Pathways
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Oxidation : The piperidine nitrogen is oxidized to an N-oxide using m-chloroperbenzoic acid (mCPBA) in DCM at 0°C .
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Reduction : The hydrochloride salt is reduced to the free base using NaOH, enabling further functionalization .
Comparative Reactivity with Analogues
The cyclopropyl group enhances stability against enzymatic degradation compared to straight-chain alkyl substituents. For example:
Scientific Research Applications
1-Cyclopropyl-N-methylpiperidin-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-N-methylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural differences and similarities between 1-cyclopropyl-N-methylpiperidin-4-amine hydrochloride and selected analogs:
Physicochemical and Functional Differences
- Lipophilicity : The cyclopropyl group in the target compound increases lipophilicity compared to analogs with polar substituents (e.g., nitro or methoxy groups) . This property may enhance blood-brain barrier penetration relative to more polar derivatives.
- Solubility: Dihydrochloride salts (e.g., 1-(3-nitrobenzyl)piperidin-4-amine diHCl) exhibit higher aqueous solubility than mono-HCl salts due to increased ionic character .
Biological Activity
Introduction
1-Cyclopropyl-N-methylpiperidin-4-amine hydrochloride (CAS No. 2171803-16-8) is a piperidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique cyclopropyl and N-methyl substitutions, which influence its interaction with biological targets. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and comparative analysis with similar compounds.
This compound has the molecular formula . The synthesis typically involves N-methylation of piperidine followed by hydrochloride salt formation. The compound is often utilized as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.
| Property | Value |
|---|---|
| Molecular Formula | |
| CAS Number | 2171803-16-8 |
| Appearance | White crystalline solid |
| Solubility | Soluble in water |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can modulate the activity of various receptors and enzymes, leading to physiological effects. Notably, it has been studied for its potential to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurological applications .
Interaction with Biological Targets
This compound shows promise in binding to:
- Acetylcholinesterase (AChE) : Inhibiting this enzyme can enhance cholinergic transmission, making it a candidate for Alzheimer's disease therapy.
- GSK-3β : Preliminary studies suggest that derivatives of this compound may act as inhibitors of GSK-3β, a target in cancer therapy .
Cancer Therapy
Research indicates that certain derivatives of piperidine compounds exhibit anticancer properties. For example, studies have shown that similar compounds can induce apoptosis in cancer cell lines, suggesting potential applications in oncology .
Neuropharmacology
Due to its ability to inhibit AChE, this compound may have applications in treating neurodegenerative diseases such as Alzheimer's disease. Its structural features may enhance brain penetration and efficacy compared to traditional AChE inhibitors .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 1-Cyclopropylpiperidin-4-amine | Lacks N-methyl group | Reduced reactivity and activity |
| N-Methylpiperidin-4-amine | Lacks cyclopropyl group | Different receptor interaction profile |
| Piperidin-4-amine | Parent compound without substituents | Baseline for comparison |
The unique combination of cyclopropyl and N-methyl groups in this compound enhances its chemical reactivity and biological activity compared to these analogs.
Study on Anticancer Activity
In a study evaluating the cytotoxic effects of piperidine derivatives on FaDu hypopharyngeal tumor cells, compounds similar to this compound showed improved efficacy over standard treatments like bleomycin. The results indicated that structural modifications could enhance binding affinity to cancer-related targets .
Neuropharmacological Assessment
Another investigation focused on the inhibition of AChE by piperidine derivatives demonstrated that modifications similar to those found in this compound resulted in significant improvements in enzyme inhibition compared to traditional AChE inhibitors. This highlights the compound's potential for developing new neuropharmacological agents .
Q & A
Q. What statistical methods are appropriate for analyzing dose-response data in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
